2-Nitro-10H-phenothiazine

Analytical Chemistry Quality Control Process Chemistry

Ensure synthetic fidelity with 2-Nitro-10H-phenothiazine, the essential 2-nitro regioisomer strictly distinct from the 3-nitro variant in reactivity and photophysical performance. With its electron-withdrawing nitro group precisely positioned for amine reduction or intramolecular charge-transfer tuning, this versatile scaffold is non-interchangeable for CNS lead optimization or optoelectronic research. Source with confidence a niche intermediate that bridges pharmaceutical manufacturing and advanced material science.

Molecular Formula C12H8N2O2S
Molecular Weight 244.27
CAS No. 1628-76-8
Cat. No. B2639636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-10H-phenothiazine
CAS1628-76-8
Molecular FormulaC12H8N2O2S
Molecular Weight244.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H
InChIKeyDVFXVHJBHVWHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-10H-phenothiazine (CAS 1628-76-8): A Regiospecific Nitro-Aromatic Building Block for Pharmaceutical and Materials R&D


2-Nitro-10H-phenothiazine (CAS 1628-76-8) is a regiospecifically substituted derivative of the tricyclic heterocycle phenothiazine, bearing a strongly electron-withdrawing nitro group at the 2-position . It is a yellow to brown solid with a molecular weight of 244.27 g/mol (C₁₂H₈N₂O₂S) . This compound serves as a versatile intermediate in the synthesis of pharmaceutically active compounds and advanced functional materials, with its utility defined by the precise location of the nitro group on the aromatic ring system .

Why 2-Nitro-10H-phenothiazine (CAS 1628-76-8) Cannot Be Substituted by Other Nitro- or Halo-Phenothiazine Isomers


In the phenothiazine series, the position of substitution on the aromatic ring is a critical determinant of chemical reactivity, biological activity, and photophysical properties [1]. 2-Nitro-10H-phenothiazine cannot be generically interchanged with its 3-nitro isomer (CAS 1628-77-9) or with 2-halo analogs (e.g., 2-chloro-10H-phenothiazine, CAS 92-39-7). The nitro group at the 2-position imparts a distinct electronic structure and reactivity profile compared to the 3-nitro isomer, which is known to exhibit a dramatically enhanced photoluminescence quantum yield (100% in cyclohexane) due to specific orbital mixing effects [2]. Furthermore, the nitro group offers a synthetic handle for reduction to a primary amine that is fundamentally different from the reactivity of 2-halo substituents, which are typically employed in cross-coupling reactions [3] [4]. Selecting the correct isomer is essential for achieving the intended synthetic outcome or material property.

Quantitative Differentiation of 2-Nitro-10H-phenothiazine: A Comparative Evidence Guide for Informed Sourcing


Melting Point as a Purity Indicator: Benchmarking Against the 3-Nitro Isomer

The melting point of 2-Nitro-10H-phenothiazine is reported as 205 °C . This value serves as a quantitative benchmark for assessing purity and is distinct from that of its close regioisomer, 3-nitro-10H-phenothiazine, for which the melting point is less consistently reported in vendor specifications but is chemically distinct . A significant deviation from this sharp melting point upon receipt can indicate the presence of impurities or isomeric contamination, a critical quality check in synthetic workflows.

Analytical Chemistry Quality Control Process Chemistry

Purity Specification: Quantitative Baseline for Sourcing 2-Nitro-10H-phenothiazine

The standard commercial purity for 2-Nitro-10H-phenothiazine is consistently specified at a minimum of 95% across multiple reputable vendors . This quantitative specification provides a baseline for procurement decisions. Sourcing material with a lower certified purity (e.g., <95%) introduces the risk of significant impurities that can interfere with subsequent synthetic steps, particularly when the compound is used as a precursor for sensitive catalytic or pharmaceutical applications.

Procurement Synthetic Chemistry Quality Assurance

Synthetic Accessibility: Differentiating the 2-Nitro Intermediate from 2-Halo Analogs

The nitro group in 2-Nitro-10H-phenothiazine is a versatile synthetic handle that can be selectively reduced to a primary amine, enabling subsequent diazotization, amidation, or coupling reactions to generate a diverse library of 2-substituted phenothiazines [1]. This reactivity is fundamentally different from that of 2-halo-10H-phenothiazines (e.g., 2-chloro, CAS 92-39-7, or 2-bromo analogs), which are primarily suited for metal-catalyzed cross-couplings [2]. The nitro group offers a distinct, orthogonal reactivity pathway that is essential for accessing specific pharmacophores and functional materials not available from the halo precursors.

Medicinal Chemistry Organic Synthesis Process R&D

Photophysical Differentiation: Inferring 2-Nitro vs. 3-Nitro Isomer Performance from Peer-Reviewed Data

While direct photophysical data for 2-Nitro-10H-phenothiazine is limited, a robust class-level inference can be drawn from the well-characterized 3-nitro isomer. 3-Nitrophenothiazine achieves a near-unity photoluminescence quantum yield (PLQY) of 100% in nonpolar solvents like cyclohexane, compared to the weak fluorescence (PLQY < 1%) of unsubstituted phenothiazine [1]. This is attributed to the nitro group's electron-withdrawing effect at the 3-position, which suppresses non-radiative decay pathways. The 2-substituted nitro group is predicted to exert a similar, but not identical, electronic effect due to its regioisomeric position, making 2-Nitro-10H-phenothiazine a distinct candidate for structure-property relationship studies aimed at tuning emission properties.

OLED Materials Photoredox Catalysis Fluorescence Materials Science

Target Application Scenarios for 2-Nitro-10H-phenothiazine: From Synthesis to Materials Discovery


Pharmaceutical Intermediate for CNS-Active Compounds

Employ 2-Nitro-10H-phenothiazine as a key building block for the synthesis of novel antipsychotic or antidepressant drug candidates. The 2-nitro group can be reduced to an amine, providing a critical functional handle for installing diverse pharmacophores onto the phenothiazine core, a scaffold with a well-established history in central nervous system (CNS) drug discovery [1].

Synthesis of Methylene Blue Impurities and Metabolites

Utilize 2-Nitro-10H-phenothiazine, identified as Methylene Blue Impurity 5, for the targeted synthesis and characterization of potential degradation products or metabolites in pharmaceutical quality control and stability studies .

Structure-Property Relationship Studies in Organic Electronics

Investigate the influence of a 2-nitro substituent on the electronic and photophysical properties of phenothiazine derivatives for potential use in organic light-emitting diodes (OLEDs) or as organic photoredox catalysts. Use the compound to generate comparative data against the 3-nitro isomer, which exhibits near-unity photoluminescence quantum yield, to map the regioisomeric effect on emission and redox behavior [2].

Precursor for Advanced Functional Dyes and Sensors

Exploit the electron-deficient nitro group to tune the intramolecular charge-transfer (ICT) character of phenothiazine-based dyes. The 2-nitro derivative serves as a precursor for creating push-pull chromophores where the phenothiazine core acts as an electron donor and the reduced amine or other groups act as acceptors, applicable in dye-sensitized solar cells (DSSCs) or chemical sensors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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